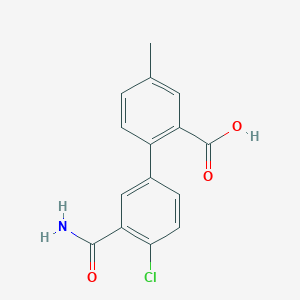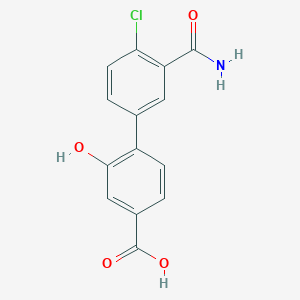
3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% (3-C4CPMB) is a synthetic compound that has been used in scientific research for various applications. It is an aromatic, water-soluble compound that has a molecular weight of 318.7 g/mol and a melting point of 149-152°C. 3-C4CPMB is a derivative of benzoic acid, and it is produced by a reaction between 3-chlorobenzoyl chloride and 3-amino-4-chlorophenol.
Mécanisme D'action
The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an antimicrobial agent by interfering with the cell wall synthesis of microbes. It is also believed to act as a corrosion inhibitor by forming a protective layer on metal surfaces. Additionally, it is thought to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage. It has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of certain inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments are its availability, ease of synthesis, and relatively low cost. Additionally, it is a water-soluble compound, which makes it easier to work with. However, there are some limitations to using 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments. For example, the compound is not very stable and it is prone to hydrolysis. Additionally, it is not very soluble in organic solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a variety of potential future directions for 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95%. For example, further research could be conducted to explore its potential applications in the pharmaceutical and medical fields. Additionally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to explore its potential as a fluorescent indicator in biological assays. Finally, further research could be conducted to explore its potential as a reagent for the detection of organic compounds and metal ions.
Méthodes De Synthèse
The synthesis of 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% is relatively straightforward. It is produced by a reaction between 3-chlorobenzoyl chloride and 3-amino-4-chlorophenol in the presence of a base, such as sodium hydroxide, in an organic solvent, such as dimethylformamide. The reaction is carried out at room temperature and the product is purified by recrystallization.
Applications De Recherche Scientifique
3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% has been used in scientific research for various applications. It has been used as an antimicrobial agent, as a corrosion inhibitor, and as an antioxidant. It has also been used as a fluorescent indicator in biological assays, as a reagent for the detection of metal ions, and as a reagent for the detection of organic compounds.
Propriétés
IUPAC Name |
3-(3-carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-21-13-9(3-2-4-10(13)15(19)20)8-5-6-12(16)11(7-8)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLAUXGJHRJSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691594 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid | |
CAS RN |
1261934-23-9 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














